
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H15BN2O2S It is a boronic acid derivative that contains a thiophene ring substituted with a methylpiperazine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of 4-(4-Methylpiperazin-1-yl)thiophene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the piperazine group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation can lead to sulfoxides or sulfones .
科学的研究の応用
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications, including:
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Thiophene-2-boronic acid pinacol ester: Contains a thiophene ring but lacks the piperazine group.
Uniqueness
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a methylpiperazine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications .
特性
分子式 |
C9H15BN2O2S |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
[4-(4-methylpiperazin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2S/c1-11-2-4-12(5-3-11)8-6-9(10(13)14)15-7-8/h6-7,13-14H,2-5H2,1H3 |
InChIキー |
USUVZGNRQGUDAW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CS1)N2CCN(CC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




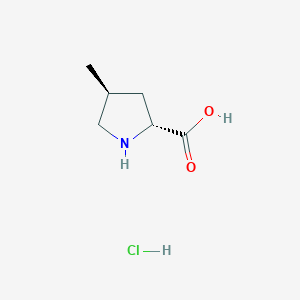
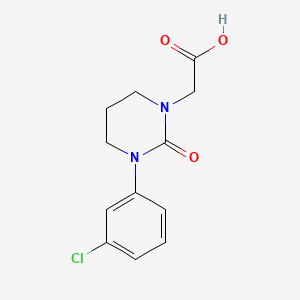
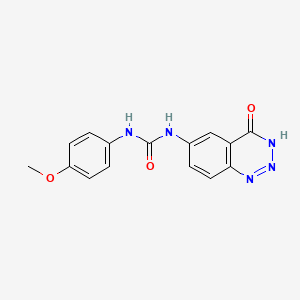
![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)


![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)
![(S)-6'-chloro-5-(((1R,2R)-2-((S)-1-hydroxyallyl)cyclobutyl)methyl)-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylic acid](/img/structure/B13362568.png)
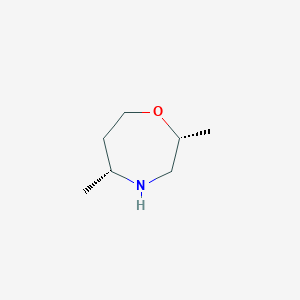
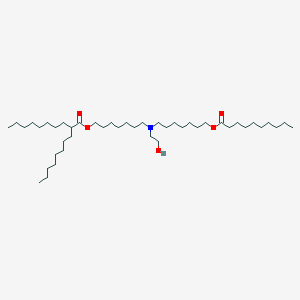
![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
